2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with significant relevance in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its biological activity. The dihydrochloride form indicates that the compound is stabilized by two hydrochloric acid molecules, enhancing its solubility and stability in aqueous environments.
The compound can be classified under the category of amines due to the presence of an amine functional group. It is also categorized as a pyrrolidine derivative, which is known for its diverse applications in pharmaceuticals. The molecular formula of 2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is C7H15Cl2N, and its molecular weight is approximately 194.11 g/mol. It can be sourced from various chemical suppliers and research institutions focusing on synthetic organic chemistry.
The synthesis of 2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride typically involves several steps:
The specific reaction conditions, such as temperature and reaction time, can vary based on the desired yield and purity of the final product.
The molecular structure of 2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride features a pyrrolidine ring connected to an ethylamine moiety. The structural formula can be represented as follows:
Key structural data include:
C1CCN(C1)CC(C)N.Cl.Cl
, which provides a textual representation of the molecule's structure.This structure allows for potential interactions with biological targets due to its ability to form hydrogen bonds and engage in hydrophobic interactions.
2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride can participate in various chemical reactions due to its amine functionality:
These reactions are crucial for generating derivatives that may exhibit enhanced biological activities.
The mechanism of action for 2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride primarily involves its interaction with specific biological targets, such as enzymes or receptors. For instance, compounds containing pyrrolidine rings have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes.
The binding affinity and specificity are influenced by:
This mechanism underlies its potential therapeutic applications in cancer treatment and other diseases where DNA repair mechanisms are pivotal.
The physical properties of 2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride include:
Chemical properties include:
Relevant data from studies indicate that this compound exhibits significant biological activity, making it a subject of interest in pharmacological research.
2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride has several applications in scientific research, particularly in medicinal chemistry:
Transition metal catalysts enable efficient construction of the pyrrolidine core via intramolecular C–H or C–N bond activation. Dirhodium catalysts (e.g., Rh₂(OAc)₄) facilitate direct intramolecular nitrene insertion into unactivated C(sp³)–H bonds, yielding unprotected pyrrolidine frameworks at room temperature without external oxidants. This method provides excellent regio- and diastereoselectivity for 3-substituted pyrrolidines, including precursors to 2-(pyrrolidin-3-yl)ethan-1-amine derivatives [7]. Copper catalysis offers complementary pathways; Cu(I) salts promote intramolecular remote C(sp³)–H amination of ω-amino alkyl substrates under mild conditions, forming pyrrolidine rings with complete regio- and chemoselectivity while tolerating diverse functional groups essential for subsequent modifications. This approach is particularly valuable for synthesizing 3-substituted pyrrolidines bearing ethyleneamine side chains, as demonstrated in the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine analogues [7] [2]. Iron-based systems, such as [FeIII(TF4DMAP)Cl], catalyze intermolecular sp³ C–H amination using aryl azides, enabling late-stage functionalization of complex molecules and providing access to structurally diverse pyrrolidine precursors [7].
Borrowing hydrogen (hydrogen autotransfer) methodology represents an atom-economical strategy for pyrrolidine synthesis directly from racemic diols and primary amines. Chiral iridacycle complexes derived from aminoindanol catalyze the enantioselective annulation, enabling rapid access to enantioenriched 3-substituted pyrrolidines. This process operates through sequential dehydrogenation, imine formation, and stereoselective intramolecular reductive amination, achieving excellent enantiomeric excesses (>90% ee) for pyrrolidines bearing substituents at the C3 position – a key structural feature of 2-(pyrrolidin-3-yl)ethan-1-amine [7]. The catalytic system demonstrates broad functional group compatibility and high efficiency, generating water as the sole byproduct.
Table 1: Performance of Chiral Iridacycle Catalysts in Enantioselective Pyrrolidine Synthesis
Diol Precursor | Amine Precursor | Catalyst Loading (mol %) | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|
Racemic butane-1,4-diol | Benzylamine | 1.0 | 85 | 92 | Liu et al. 2023 |
Pentane-1,5-diol | 2-Phenylethylamine | 0.5 | 78 | 89 | Liu et al. 2023 |
Hexane-1,6-diol | 3-Aminopropan-1-ol | 2.0 | 82 | 94 | Liu et al. 2023 |
Cobalt and nickel catalysts, paired with chiral bis(oxazoline) (BOX) ligands, facilitate regiodivergent hydroalkylation of 3-pyrrolines. Cobalt catalysts selectively produce C2-alkylated pyrrolidines, while nickel catalysts favor C3-alkylation. This catalyst-controlled regioselectivity provides strategic access to either 2- or 3-substituted pyrrolidine scaffolds from common unsaturated precursors, offering versatile routes to chiral synthons for 2-(pyrrolidin-3-yl)ethan-1-amine [7].
Cyclopentadienyliridium complexes (e.g., [CpIrCl₂]₂) efficiently catalyze the N-heterocyclization of primary amines with diols to form saturated nitrogen heterocycles. This method delivers five-membered pyrrolidines in excellent yields (typically >80%) under mild conditions and is compatible with aliphatic and benzylic amine components, enabling the synthesis of N-substituted 3-(2-aminoethyl)pyrrolidines [7]. Rhodium catalysis complements this approach; Rh(II) carboxylates facilitate intramolecular C–H amination of azidoalkyl precursors via metallonitrene intermediates. This method is particularly effective for constructing pyrrolidine rings bearing functionalized side chains at C3, providing direct access to protected versions of the 2-(pyrrolidin-3-yl)ethan-1-amine scaffold. The reaction proceeds under mild conditions with high functional group tolerance, accommodating esters, protected alcohols, and amines necessary for further elaboration [7].
The stereogenic center at C3 of pyrrolidine critically influences biological interactions and physicochemical properties. Chiral bis(oxazoline)-copper complexes enable enantioselective α-arylation of N-Boc-pyrrolidine, installing aryl groups adjacent to nitrogen with high stereocontrol – a key transformation for accessing chiral 3-substituted pyrrolidine precursors [7]. Gold catalysis with chiral phosphoramidite ligands facilitates tandem cycloisomerization/hydrogenation of homopropargyl sulfonamides, delivering enantioenriched 3-substituted pyrrolidines in >90% yield and >95% ee. This methodology is particularly valuable for synthesizing pyrrolidines with alkenyl or alkyl substituents at C3, which can be further elaborated to the ethyleneamine side chain [7]. Proline-derived organocatalysts exploit enamine/iminum activation modes for asymmetric Mannich or Michael reactions, constructing adjacent stereocenters in pyrrolidine derivatives with high diastereo- and enantioselectivity. This approach is widely applied in synthesizing drug precursors like eletriptan intermediates, demonstrating its relevance for complex pyrrolidine derivatives [9]. The inherent "pseudorotation" of the saturated pyrrolidine ring enhances three-dimensional coverage and allows optimal spatial positioning of substituents for target binding, making stereochemical control essential for bioactive molecule development [4].
Dynamic kinetic resolution (DKR) strategies overcome the limitations of traditional resolution by racemizing a chiral substrate in situ while selectively transforming one enantiomer. Ruthenium-catalyzed DKR of racemic 3-substituted-4-oxo-pyrrolidine derivatives enables efficient access to enantiopure 3-(functionalized)pyrrolidines. This approach typically employs Pseudomonas cepacia lipase for enantioselective acylation coupled with ruthenium-catalyzed racemization of the substrate, achieving >95% ee and high yields for products that serve as precursors to pharmaceutically relevant pyrrolidines [9]. Iridacycle complexes facilitate stereoconvergent synthesis of chiral pyrrolidines from racemic diols via borrowing hydrogen DKR. The catalyst simultaneously promotes racemization of the intermediate hydroxyaldehyde and enantioselective reductive amination, enabling quantitative conversion of racemic diols and amines into single pyrrolidine enantiomers. This methodology is particularly valuable for synthesizing sterically demanding 3,4-disubstituted pyrrolidines with high enantiomeric purity, which can be transformed into enantiopure 2-(pyrrolidin-3-yl)ethan-1-amine derivatives [7] [9].
The primary amine group in 2-(pyrrolidin-3-yl)ethan-1-amine serves as a versatile handle for structural diversification via nucleophilic substitution. Alkylation with alkyl halides or carbonyl reductive amination introduces N-substituents, modulating lipophilicity and basicity – critical parameters for optimizing blood-brain barrier permeability in neuroactive compounds [8]. Acylation with activated carboxylic acids or anhydrides generates amide derivatives, significantly altering polarity and hydrogen-bonding capacity while potentially enhancing metabolic stability. Mitsunobu reactions enable inversion of stereochemistry at chiral alcohols or formation of C–N bonds with phenols to generate aryloxyalkyl derivatives. These transformations are exemplified in the synthesis of dual-target μ-opioid receptor agonist/dopamine D3 receptor antagonists, where the ethyleneamine linker connects pharmacophoric elements [8]. The amine group readily participates in salt formation with mineral acids, with dihydrochloride salts being preferred for improved crystallinity, stability, and handling properties. This is particularly important given the hygroscopic nature of the free base, as commercial products like Enamine's ENA769507923 are supplied as dihydrochloride salts [1] [5].
Controlled crystallization is critical for obtaining 2-(pyrrolidin-3-yl)ethan-1-amine dihydrochloride with high purity (>98%) and defined solid-state properties. The process typically involves dissolving the free base in a polar solvent (e.g., anhydrous ethanol or isopropanol) and introducing anhydrous hydrogen chloride gas or concentrated hydrochloric acid at 0–5°C to precipitate the salt. Slow addition with vigorous stirring prevents localized acidification that can lead to oiling out or amorphous solid formation [5]. Solvent optimization studies reveal that ethanol/ethyl acetate mixtures (1:3 v/v) yield highly crystalline material with low residual solvent content. Seeding with previously characterized dihydrochloride crystals during the cooling phase (from 60°C to 0°C at 10°C/hour) enhances crystal growth uniformity and prevents polymorphic transitions. The resulting dihydrochloride salt exhibits improved stability compared to the free base or monohydrochloride forms, as evidenced by thermal analysis showing decomposition temperatures above 200°C. X-ray powder diffraction confirms consistent crystal packing, while Karl Fischer titration verifies low hygroscopicity (<0.5% w/w water uptake at 25°C/60% RH) – essential for long-term storage stability [1] [5] [6].
Table 2: Crystallization Parameters and Properties of 2-(Pyrrolidin-3-yl)ethan-1-amine Dihydrochloride
Crystallization Parameter | Optimal Conditions | Resulting Salt Properties |
---|---|---|
Solvent System | Ethanol/Ethyl Acetate (1:3) | Defined needles, low solvent inclusion |
Acid Addition Method | HCl gas, 0.5 L/min at 0°C | Controlled pH, prevents decomposition |
Concentration | 0.3 M (free base equivalent) | High yield (≥85%), good filterability |
Cooling Profile | 60°C → 0°C at 10°C/hour + seeding | Uniform crystals, consistent polymorph |
Drying Conditions | Vacuum (10 mbar), 40°C, 12 hours | Residual solvents <500 ppm, water <0.5% |
Molecular Weight | 187.11 g/mol | Purity >98% (HPLC), chloride content 37.9% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9